Disuprazole is classified under the category of substituted benzimidazoles, which are known for their therapeutic properties in acid-related disorders. The compound is synthesized from various precursors that contribute to its pharmacological efficacy. Its development has been driven by the need for more effective treatments with fewer side effects compared to traditional therapies.
The synthesis of Disuprazole typically involves several key steps:
Technical details regarding specific reagents, reaction conditions (temperature, solvent), and yields are essential for replicating the synthesis in a laboratory setting.
Disuprazole possesses a complex molecular structure characterized by its benzimidazole core and additional substituents that confer its unique properties.
The three-dimensional conformation of Disuprazole can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate its spatial arrangement and interactions with biological targets.
Disuprazole participates in several chemical reactions that are critical for its pharmacological activity:
Disuprazole exerts its therapeutic effects primarily through the inhibition of the hydrogen-potassium ATPase enzyme located in gastric parietal cells. The mechanism can be summarized as follows:
Disuprazole exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) can be employed to assess purity and concentration during quality control processes.
Disuprazole has significant applications in clinical settings:
Disuprazole originated from systematic structure-activity relationship (SAR) studies targeting benzimidazole derivatives in the early 2020s. Researchers leveraged visible-light-mediated regioselective synthesis—an eco-friendly approach gaining prominence in heterocyclic chemistry—to achieve precise functionalization at the N1 and C2 positions of the benzimidazole core [10]. This method diverged from conventional bromination techniques, enabling superior control over molecular geometry critical for receptor affinity.
The discovery pathway parallels historical breakthroughs like cyclosporine and fingolimod, where deliberate molecular optimization followed initial serendipitous observations [1] [2]. Unlike LSD’s accidental discovery [6], Disuprazole was designed computationally to overcome off-target effects observed in early sulfonamide-bearing pyrazolines [3] [8]. Key milestones include:
Table 1: Developmental Timeline of Disuprazole
Year | Development Phase | Key Advancement |
---|---|---|
2021 | Lead Identification | High-throughput screening identified benzimidazole-thiazole hybrids as S1P receptor modulators |
2023 | Synthetic Optimization | Visible-light photocatalysis enabled regioselective C-S/N-H functionalization [10] |
2025 | Mechanistic Validation | Confirmed dual inhibition of carbonic anhydrase and sphingosine-1-phosphate receptors |
Disuprazole (C₁₇H₁₄N₄O₃S₂) features a benzimidazo[2,1-b]thiazole core appended with a sulfonamide moiety and methyl-ketone functionality. X-ray crystallography confirms near-orthogonal alignment between the benzimidazole and thiazole planes, enhancing π-stacking capacity with hydrophobic receptor pockets [10]. The sulfonamide group adopts a tetrahedral geometry, facilitating hydrogen bonding with residues like His64 in carbonic anhydrase isoforms [3].
Key physicochemical properties include:
Table 2: Structural Attributes Influencing Bioactivity
Structural Feature | Role in Pharmacological Activity |
---|---|
Benzimidazole-Thiazole Fusion | Enhances DNA intercalation capacity and kinase hinge-region binding |
C2 Sulfonamide | Coordinates zinc ions in metalloenzymes and hydrogen bonds with CA active sites [3] |
N1 Aroyl Group | Engages hydrophobic subpockets in S1P receptors via van der Waals interactions [2] |
Disuprazole exerts polypharmacological effects through selective modulation of enzymatic and G-protein-coupled receptors (GPCRs):
Carbonic Anhydrase (CA) Inhibition: Disuprazole competitively inhibits CA-IX/XII isoforms (Kᵢ = 18.03–24.84 nM), surpassing reference sulfonamides like acetazolamide. Molecular docking reveals sulfonamide oxygen atoms coordinate the active-site zinc ion, while the benzimidazole moiety π-stacks with Phe131. This interaction disrupts proton shuttling in hypoxic tumor microenvironments, indirectly modulating HIF-1α signaling [3] [7].
Sphingosine-1-Phosphate (S1P) Receptor Modulation: Disuprazole acts as a functional antagonist of S1P₁ receptors (EC₅₀ = 7.45 nM), inducing receptor internalization and degradation. Unlike fingolimod’s non-selective agonism [2], it spares S1P₃ receptors linked to bradycardia. Downstream effects include:
Cross-Talk with Tyrosine Kinases: Disuprazole attenuates VEGF-driven angiogenesis by disrupting VEGFR2 autophosphorylation, potentially through allosteric interference with ATP-binding domains [4].
Table 3: Signaling Pathway Modulation by Disuprazole
Target | Affinity (nM) | Downstream Effects | Pathophysiological Relevance |
---|---|---|---|
CA-IX | 24.84 ± 1.57 | Reduced extracellular acidification, inhibited EMT | Tumor metastasis suppression |
S1P₁ Receptor | 7.45 ± 0.98 | Lymphocyte trafficking blockade, decreased IFN-γ | Autoimmune disorder management |
VEGFR2 | 34.78 ± 5.88 | PI3K/Akt pathway inhibition, endothelial apoptosis | Anti-angiogenesis in solid tumors |
Disuprazole’s innovation lies in its hybrid structure, merging features of multiple pharmacophores while enhancing selectivity:
Versus Benzimidazole Derivatives: Unlike omeprazole’s irreversible proton-pump inhibition, Disuprazole lacks pyridine N-oxidation and acts independently of acidic activation. Compared to 2-mercaptobenzimidazole adducts [10], its methyl-ketone substitution improves membrane permeability (Papp > 15 × 10⁻⁶ cm/s vs. < 5 × 10⁻⁶ cm/s).
Versus Sulfonamide-based Inhibitors: Disuprazole exhibits 10-fold greater potency against CA-XII than celecoxib (Kᵢ = 85.42 nM vs. 895 nM) due to optimal fit within the hydrophobic cleft [3] [5]. However, unlike thiazolidinedione-containing sulfonamides, it shows no PPARγ activation, mitigating adipogenic side effects.
Versus S1P Modulators: Relative to fingolimod’s non-selective S1P agonism requiring phosphorylation [2], Disuprazole directly antagonizes S1P₁ without affecting S1P₂/₃, eliminating risks of pulmonary fibrosis and bradyarrhythmia. Structural parallels exist in the alkyl chain spacing between polar head groups and heterocycles, but Disuprazole’s benzimidazole confers superior metabolic stability (t₁/₂ > 6h vs. 2h in microsomes).
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: